molecular formula C21H19N3O2S B2982262 2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide CAS No. 893985-44-9

2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide

Cat. No. B2982262
M. Wt: 377.46
InChI Key: QZEQTWZUCNLTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide” is a chemical compound. It is related to the thiazole ring, which has been the subject of extensive research due to its presence in many biologically active compounds .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, which are related to the compound , has been achieved through the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation .


Molecular Structure Analysis

The thiazole ring, a key component of this compound, is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This property is crucial for the synthesis of various derivatives of thiazole.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, exhibiting moderate to excellent anticancer activities across various cancer cell lines, demonstrating the potential of structurally similar compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Anti-Inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. These findings suggest that benzamide derivatives might have therapeutic potential for treating inflammation and pain (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

Priya et al. (2006) developed new benzamide derivatives with significant antibacterial and antifungal activities, pointing towards the usefulness of such compounds in addressing microbial infections (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).

Antiviral Activities

A study by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable antiavian influenza virus activity, highlighting the potential of similar compounds in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

2-ethoxy-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-26-19-7-5-4-6-17(19)20(25)22-16-10-8-15(9-11-16)18-12-24-14(2)13-27-21(24)23-18/h4-13H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEQTWZUCNLTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C(=CSC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-N-(4-{3-methylimidazo[2,1-B][1,3]thiazol-6-YL}phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.